Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate
Description
Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate is a pyrazole-based derivative characterized by a 5-amino group, a methyl ester at position 4, and a meta-methylphenyl (m-tolyl) substituent at position 1 of the pyrazole ring. Its synthesis typically involves condensation reactions between hydrazine derivatives and ethoxymethylene cyanoacetate intermediates under basic conditions, followed by functionalization of the aryl group .
Properties
IUPAC Name |
methyl 5-amino-1-(3-methylphenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-4-3-5-9(6-8)15-11(13)10(7-14-15)12(16)17-2/h3-7H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJIEOHQJZFAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the cyclization of suitable precursors under specific conditions. For instance, the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst can yield the desired pyrazole derivative . The reaction is often carried out in solvents like ethanol or water at room temperature or under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and green solvents is also emphasized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various alkyl or aryl groups onto the pyrazole ring .
Scientific Research Applications
Scientific Research Applications
The compound has numerous applications across different fields:
1. Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Its mechanisms may involve enzyme inhibition, particularly targeting metabolic processes relevant in infections.
- Anti-inflammatory Effects : Research indicates that the compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
- Anticancer Potential : Some studies have reported that pyrazole derivatives can inhibit the proliferation of cancer cells, with particular efficacy against HeLa (cervical cancer) and HepG2 (liver cancer) cells .
2. Agrochemicals
- Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate serves as an intermediate in synthesizing agrochemicals, contributing to the development of more effective pesticides and herbicides .
3. Organic Synthesis
- This compound acts as a building block in synthesizing more complex molecules, particularly in coordination chemistry where it can serve as a ligand .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Properties : In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antibiotic adjuvant .
- Anti-inflammatory Research : Investigations into its anti-inflammatory properties showed promising results in animal models of inflammation, suggesting that derivatives could lead to new treatments for chronic inflammatory diseases .
Mechanism of Action
The mechanism by which Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate with analogs differing in substituents at the pyrazole’s 1-position, ester groups, or amino group modifications. Key differences in physicochemical properties, synthetic routes, and biological activities are highlighted.
Structural Analogs with Varied Aryl Substituents
Substituents on the aryl group significantly influence electronic, steric, and solubility properties:
Key Observations :
- Electronic Effects : The m-tolyl group (meta-methyl) provides moderate electron-donating effects compared to electron-withdrawing groups like fluorine (4-fluorophenyl) .
- Biological Relevance: Quinoline-containing derivatives (e.g., ) show enhanced pharmacological profiles due to extended aromatic systems, unlike simpler aryl groups.
Ester Group Modifications
The choice of ester (methyl vs. ethyl) impacts lipophilicity and metabolic stability:
Synthetic Flexibility : Ethyl esters are often hydrolyzed to carboxylic acids for further derivatization (e.g., conversion to Panx-1 blockers) . Methyl esters, while less reactive, may offer better stability in vivo.
Amino Group Functionalization
Modifications at the 5-amino position alter hydrogen-bonding capacity and bioactivity:
Trend : Introduction of sulfur-containing groups (e.g., methylthio) or heteroaromatic rings (e.g., pyrimidine) enhances target binding affinity, as seen in kinase inhibitors .
Biological Activity
Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of the m-tolyl group enhances its biological activity, making it a candidate for drug development and agricultural applications. The molecular formula is , with a molecular weight of 231.25 g/mol .
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial and fungal strains. For instance, similar pyrazole compounds have shown activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Anticancer Potential : Some studies suggest that pyrazoles can inhibit cancer cell proliferation. For example, certain analogs have shown activity against HeLa cells (cervical cancer) and HepG2 cells (liver cancer) .
The biological effects of this compound are believed to result from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes. For instance, certain pyrazoles have been identified as inhibitors of monoamine oxidase (MAO), which is relevant in neurodegenerative diseases .
- Binding Affinity Studies : Molecular docking studies have been employed to assess the binding affinity of this compound to various receptors and enzymes, providing insights into its potential therapeutic applications .
Table 1: Summary of Biological Activities
Synthesis and Modification
The synthesis of this compound typically involves several chemical reactions, including oxidation, reduction, and substitution reactions. These processes allow for the modification of the compound to enhance its biological properties or to create derivatives tailored for specific applications .
Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the effects of this compound. Future studies should focus on:
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials : Initiating trials to evaluate therapeutic potential in humans.
Q & A
Q. What are the standard synthetic routes for Methyl 5-amino-1-(m-tolyl)-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation of β-ketoesters, arylhydrazines, and DMF-DMA (dimethylformamide dimethyl acetal). For example, ethyl acetoacetate reacts with phenylhydrazine derivatives and DMF-DMA to form pyrazole-4-carboxylate intermediates, which are hydrolyzed to carboxylic acids or methylated for ester derivatives . Key steps include refluxing in ethanol or methanol, followed by purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.
- FT-IR : For identifying amino (-NH₂), carbonyl (C=O), and ester (C-O) functional groups.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray diffraction (XRD) : For unambiguous structural determination (if single crystals are obtained) .
Q. How does the m-tolyl substituent influence the compound’s reactivity?
The meta-methyl group on the aryl ring enhances steric hindrance, affecting regioselectivity in substitution reactions. Computational studies (e.g., DFT) show that electron-donating groups like -CH₃ stabilize the pyrazole ring’s electron density, influencing nucleophilic attack sites .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in pyrazole derivatives?
Single-crystal XRD refined with SHELXL provides precise bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular N–H···O and C–H···π interactions stabilize the crystal lattice, as observed in ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate . Discrepancies between experimental and computational geometries (e.g., torsion angles) can be resolved using WinGX/ORTEP for visualization .
Q. What methodologies address contradictions between experimental and computational spectral data?
Discrepancies (e.g., NMR chemical shifts or IR vibrational modes) arise from solvent effects or basis-set limitations in DFT. Mitigation strategies include:
Q. How do intermolecular interactions affect the compound’s solid-state properties?
Hydrogen-bonding networks (e.g., N–H···O=C) and π-π stacking between aromatic rings dictate melting points, solubility, and stability. For example, in ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, eight intermolecular H-bonds create a rigid lattice, reducing solubility in polar solvents .
Q. What strategies optimize biological activity in pyrazole-4-carboxylate derivatives?
Structure-activity relationship (SAR) studies suggest:
- Amino group modification : Acylation or sulfonation enhances bioavailability.
- Substituent tuning : Electron-withdrawing groups (e.g., -NO₂, -F) on the aryl ring improve enzyme inhibition (e.g., COX-2, kinases) .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
